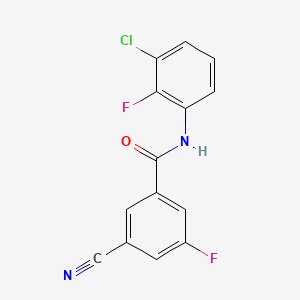

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, fluoro, and cyano functional groups attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 3-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Cyanation: The amine group is converted to a cyano group through a Sandmeyer reaction.

Amidation: Finally, the cyano compound is reacted with 3-cyano-5-fluorobenzoic acid to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group.

Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted benzamides.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Allosteric Modulation

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide has been identified as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Allosteric modulators are crucial in drug development because they can fine-tune receptor activity without directly activating the receptor, potentially leading to fewer side effects compared to traditional agonists and antagonists. Research indicates that this compound may be beneficial in treating conditions such as schizophrenia and anxiety disorders by modulating glutamatergic signaling pathways .

1.2 Neuropharmacological Studies

The compound has been included in studies assessing its neuropharmacological properties. It has shown promise in enhancing cognitive functions and mitigating symptoms associated with neurodegenerative diseases. Specifically, its ability to influence neurotransmitter systems positions it as a candidate for further investigation in cognitive disorder therapies .

Structure-Activity Relationship (SAR) Studies

2.1 Chemical Modifications

Research into the structure-activity relationship of this compound has revealed that modifications to its structure can significantly impact its biological activity. For instance, variations in the cyano and fluorine substituents have been linked to changes in potency and selectivity towards specific receptors .

Table 1: Structure-Activity Relationship Findings

| Compound Variant | Activity Level | Target Receptor | Reference |

|---|---|---|---|

| This compound | High | mGluR5 | |

| N-(3-chloro-4-fluorophenyl)-3-cyano-5-fluorobenzamide | Moderate | mGluR5 | |

| N-(4-chlorophenyl)-3-cyano-5-fluorobenzamide | Low | mGluR5 |

Drug Discovery Applications

3.1 Lead Compound Development

The compound serves as a lead structure for developing new pharmaceuticals targeting the mGluR family of receptors. Its unique chemical properties allow for the synthesis of derivatives that can potentially enhance efficacy and reduce adverse effects associated with existing treatments .

Case Study: VU0366248

VU0366248, a derivative of this compound, has been studied extensively for its pharmacological profile. It exhibits significant binding affinity to mGluR5, making it a subject of interest for further development as a therapeutic agent for treating anxiety and depression .

Mecanismo De Acción

The mechanism of action of N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring.

3-chloro-N-(2-fluorophenyl)benzamide: Similar but lacks the cyano group.

Uniqueness

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide is unique due to the combination of chloro, fluoro, and cyano groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H8ClF2N3O

- Molecular Weight : 295.67 g/mol

This compound features a cyano group, which is crucial for its biological activity, particularly in receptor interactions.

Research indicates that the cyano group in this compound plays a significant role in its interaction with various biological targets. It has been suggested that this group can form hydrogen bonds with specific amino acids in target proteins, enhancing binding affinity and potency.

Key Findings:

- The presence of the cyano group contributes to the compound's ability to act as a negative allosteric modulator (NAM) at certain receptors, particularly G protein-coupled receptors (GPCRs) .

- Studies have demonstrated that modifications in the aromatic rings can significantly alter the potency of the compound against specific biological targets .

Biological Activity Overview

The biological activities associated with this compound include:

- Antitumor Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Inflammation Modulation : It has been observed to influence inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Data Table of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Receptor Interaction | Binding to GPCRs |

Case Studies

-

Antitumor Efficacy :

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values varied across different cell lines, indicating selective potency. -

Inflammatory Response :

In a model of acute inflammation, this compound was shown to reduce markers of inflammation significantly. The mechanism involved modulation of cytokine release, which is crucial for managing inflammatory diseases.

Propiedades

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2O/c15-11-2-1-3-12(13(11)17)19-14(20)9-4-8(7-18)5-10(16)6-9/h1-6H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFPSPIHFOODSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=CC(=CC(=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.